molecular formula C7H3ClFNO3S B2355984 2-Chloro-4-cyano-1-fluorosulfonyloxybenzene CAS No. 2378502-31-7

2-Chloro-4-cyano-1-fluorosulfonyloxybenzene

Cat. No.: B2355984
CAS No.: 2378502-31-7
M. Wt: 235.61
InChI Key: AYRLWLCKFORSOB-UHFFFAOYSA-N
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Description

2-Chloro-4-cyano-1-fluorosulfonyloxybenzene is an organic compound that features a benzene ring substituted with chloro, cyano, and fluorosulfonyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-cyano-1-fluorosulfonyloxybenzene typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-cyano-1-fluorosulfonyloxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions may yield biaryl compounds, while substitution reactions can produce a variety of substituted benzene derivatives .

Scientific Research Applications

2-Chloro-4-cyano-1-fluorosulfonyloxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-cyano-1-fluorosulfonyloxybenzene involves its interaction with specific molecular targets and pathways. The chloro, cyano, and fluorosulfonyloxy groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. These interactions can affect enzyme activity, receptor binding, and other molecular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluorotoluene
  • 2-Chloro-6-nitrobenzonitrile
  • 2-Chloro-4-fluorobenzaldehyde

Uniqueness

2-Chloro-4-cyano-1-fluorosulfonyloxybenzene is unique due to the presence of the fluorosulfonyloxy group, which imparts distinct chemical properties compared to other similar compounds. This group can enhance the compound’s reactivity and stability, making it valuable for specific applications in organic synthesis and materials science .

Properties

IUPAC Name

2-chloro-4-cyano-1-fluorosulfonyloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNO3S/c8-6-3-5(4-10)1-2-7(6)13-14(9,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYRLWLCKFORSOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)Cl)OS(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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